1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
Overview
Description
1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H16FN5O and its molecular weight is 361.4 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-fluorophenyl)-N-(2-pyridinylmethyl)-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide is 361.13388831 g/mol and the complexity rating of the compound is 493. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mycobacterium tuberculosis GyrB Inhibitors
Compounds designed by molecular hybridization, such as ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, demonstrated promising activity against Mycobacterium tuberculosis, including inhibition of the MS GyrB ATPase and MTB DNA gyrase. These findings highlight the potential of fluoro-substituted compounds in developing novel antituberculosis agents (V. U. Jeankumar et al., 2013).
Fluorescent Sensors for Fluoride Anion Detection
A pyrazole-based fluorescent sensor was developed for the selective detection of fluoride anions in solution, showcasing the utility of pyrazole derivatives in chemical sensing technologies. The sensor exhibited significant fluorescence enhancement upon fluoride addition, indicating high selectivity for fluoride over other anions (Zhipei Yang et al., 2011).
Anticancer Activity
Several studies have investigated the anticancer potential of compounds structurally related to the query chemical, demonstrating activities against various cancer cell lines. For example, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)Pyrazolo[1,5-a]Pyrimidine-3-carboxamide showed effective inhibition on the proliferation of some cancer cell lines, underscoring the therapeutic potential of fluoro-substituted pyrazole derivatives in cancer treatment (Ju Liu et al., 2016).
Chemical Synthesis and Structural Analysis
Research on the synthesis and structural characterization of compounds with similar structural motifs, such as 3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, contributes valuable knowledge on the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (J. Jasinski et al., 2012).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-(pyridin-2-ylmethyl)-5-pyrrol-1-ylpyrazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O/c21-15-6-8-17(9-7-15)26-20(25-11-3-4-12-25)18(14-24-26)19(27)23-13-16-5-1-2-10-22-16/h1-12,14H,13H2,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCFSAUHRXTQJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N4C=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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